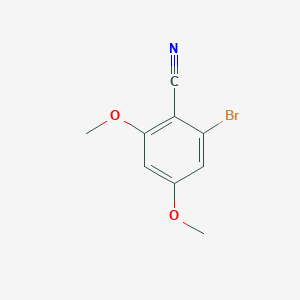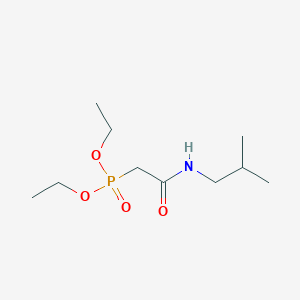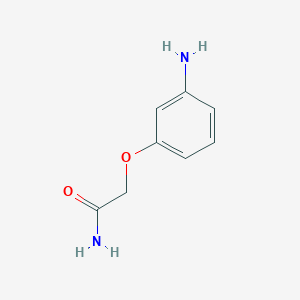
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one
Overview
Description
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one, also known as ACPD, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. ACPD is a pyridazine derivative that possesses a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
Scientific Research Applications
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one has also been shown to possess antibacterial and antifungal activity against a variety of pathogens, including Staphylococcus aureus and Candida albicans.
Mechanism of Action
The mechanism of action of 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one in lab experiments is its wide range of biological activities, which makes it a useful tool for studying a variety of biological processes. However, one limitation is that 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one. One area of research could be the development of new derivatives of 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one with improved biological activity and lower toxicity. Another area of research could be the development of new methods for synthesizing 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one that are more efficient and environmentally friendly. Additionally, 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one could be studied in combination with other drugs to determine if it has synergistic effects that could be useful in the treatment of cancer and other diseases.
properties
IUPAC Name |
3-(4-amino-3-chlorophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHIBDGIMIGPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=O)C=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














